(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280041
InChI: InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m1./s1
SMILES:
Molecular Formula: C18H26BF4N3
Molecular Weight: 371.2 g/mol

(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

CAS No.:

Cat. No.: VC18280041

Molecular Formula: C18H26BF4N3

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate -

Specification

Molecular Formula C18H26BF4N3
Molecular Weight 371.2 g/mol
IUPAC Name (5R)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m1./s1
Standard InChI Key LCNBIVCCERSRBG-XFULWGLBSA-N
Isomeric SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](CCC3=N2)C(C)(C)C)C
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C)(C)C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a bicyclic pyrrolo[2,1-c] triazolium core substituted with a mesityl (2,4,6-trimethylphenyl) group at position 2 and a tert-butyl group at position 5. The tetrafluoroborate (BF4\text{BF}_4^-) anion stabilizes the cationic triazolium moiety through electrostatic interactions . Key structural identifiers include:

PropertyValueSource
IUPAC Name(5R)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-4-ium; tetrafluoroborate
SMILESB-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@HC(C)(C)C)C
InChIKeyLCNBIVCCERSRBG-XFULWGLBSA-N

The (R)-configuration at position 5 is critical for enantioselective applications, as the tert-butyl group imposes steric control during catalytic cycles.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three primary stages:

  • Core Formation: Condensation of pyrrole and triazole precursors under basic conditions to construct the bicyclic framework.

  • Substituent Introduction: Alkylation/arylation reactions install the mesityl and tert-butyl groups. The mesityl group is typically introduced via Ullmann coupling or nucleophilic aromatic substitution.

  • Counterion Exchange: Metathesis with sodium tetrafluoroborate (NaBF4\text{NaBF}_4) replaces initial counterions (e.g., halides) with BF4\text{BF}_4^-, enhancing solubility in polar aprotic solvents.

Reactions are conducted under inert atmospheres (nitrogen or argon) to prevent decomposition of air-sensitive intermediates .

Applications in Catalysis

Asymmetric Organocatalysis

The compound serves as a precursor to N-heterocyclic carbene (NHC) ligands upon deprotonation. These ligands coordinate to transition metals (e.g., Rh, Ir) to form catalysts for asymmetric hydrogenation and cyclopropanation. For example, in ketone reductions, enantioselectivities exceeding 90% ee have been achieved, attributed to the tert-butyl group’s steric bulk.

Photoredox Catalysis

Recent studies suggest potential in photoredox systems, where the triazolium cation acts as an electron acceptor. Preliminary data indicate efficient singlet-to-triplet intersystem crossing, enabling energy transfer reactions under visible light .

Physicochemical Properties

PropertyValueSource
Molecular Weight371.2 g/mol
Melting PointNot reported
SolubilitySoluble in DCM, THF, DMF; insoluble in hexane
StabilityHygroscopic; store under nitrogen at −20°C

The tetrafluoroborate anion improves solubility in polar solvents compared to halide analogues, facilitating homogeneous catalytic conditions.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the (R)-configuration in enantioselectivity through density functional theory (DFT) calculations.

  • Pharmaceutical Applications: Screen for antimicrobial or anticancer activity given the prevalence of triazolium salts in medicinal chemistry.

  • Material Science: Investigate ionic liquid formulations for battery electrolytes, leveraging the compound’s thermal stability.

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